Superior Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity Versus 2- and 4-Methyl Analogs
In a direct comparative structure-activity relationship study, N-(2-aminoethyl)-3-methylbenzamide exhibited significantly superior inhibition of Phenylethanolamine N-Methyltransferase (PNMT) compared to its 2-methyl and 4-methyl regioisomers. The 3-methyl substitution was found to be optimal for enzyme inhibition in this series [1].
| Evidence Dimension | PNMT Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 ± 5.0 µM |
| Comparator Or Baseline | 2-methyl analog (IC50 = 8.7 ± 0.7 µM) and 4-methyl analog (IC50 = 29.1 ± 3.8 µM) |
| Quantified Difference | The 3-methyl isomer is approximately 2-fold less potent than the 2-methyl isomer but is approximately 2-fold more potent than the 4-methyl isomer. |
| Conditions | In vitro enzyme inhibition assay against PNMT. |
Why This Matters
This data provides a quantitative basis for selecting the 3-methyl isomer when a balance between potency and a specific selectivity profile (versus 2- and 4-substituted analogs) is required for PNMT-focused research.
- [1] J Med Chem. 2009 Aug 27;52(16):5228-5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
